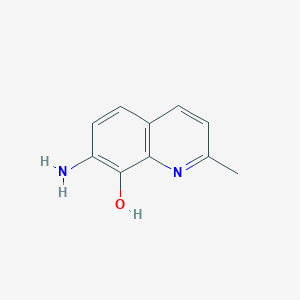

4,6-Dimethylpyrimidine-2-carboxamide

説明

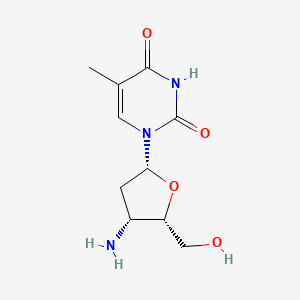

“4,6-Dimethylpyrimidine-2-carboxamide” is a chemical compound with the molecular formula C6H9N3 . It is also known by other names such as “2-Pyrimidinamine, 4,6-dimethyl-”, “2-Amino-4,6-dimethylpyrimidine”, “4,6-Dimethyl-2-pyrimidinamine”, “4,6-Dimethyl-2-aminopyrimidine”, and "4,6-Dimethyl-pyrimidin-2-ylamine" .

Synthesis Analysis

The synthesis of “this compound” involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents have a significant impact on the course and efficiency of the reaction . An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C6H9N3/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3, (H2,7,8,9) . The molecular weight of the compound is 123.1558 .

Chemical Reactions Analysis

The chemical reactions of “this compound” involve the reaction of 2-amino-4,6-dihydroxypyrimidine with 4,6-dihydroxy-pyrimidine using a multi-step synthesis process . The compounds have potential for use against in vitro .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 123.1558 . More detailed physical and chemical properties were not found in the retrieved papers.

科学的研究の応用

Semiconducting Polymers Synthesis

4,6-Dimethylpyrimidines, including 4,6-dimethylpyrimidine-2-carboxamide, have been used in the synthesis of novel semiconducting polymers. These polymers are synthesized through aldol condensation reactions, leveraging the acidic methyl protons of 4,6-dimethylpyrimidines that can be deprotonated with a base, generating a resonance-stabilized carbanion as a substrate (Gunathilake et al., 2013).

Catalysts in Organic Synthesis

In organic synthesis, this compound derivatives have been used as ligands to obtain bimetallic boron-containing heterogeneous catalysts. These catalysts have been found highly active in Suzuki reactions in aqueous media, allowing for convenient methods to synthesize heterobiaryls containing furyl and thienyl rings (Bumagin et al., 2019).

Antituberculosis Activity

Certain derivatives of this compound have been synthesized and evaluated for their antituberculosis activity. These compounds showed promising activity against various tuberculosis strains, indicating potential use in developing new antituberculosis agents (Moraski et al., 2011).

Pharmaceutical Metabolite Study

This compound derivatives have also been studied as metabolites in pharmaceutical research. For example, understanding the biotransformation of these compounds in humans has implications for drug development and efficacy (Kamimura et al., 2017).

Synthesis of DNA-Intercalating Agents

Derivatives of this compound have been used in the synthesis of DNA-intercalating agents, which play a role in the development of antitumor drugs. Understanding the binding properties and structure-activity relationships of these derivatives is crucial in medicinal chemistry (Renau et al., 1996).

Crystal Structure Analysis

The crystal structure of derivatives of this compound, such as thiourea carboxylic acid methyl ester, has been studied, providing insights into their molecular geometry and bonding characteristics. Such studies are important for understanding the properties and potential applications of these compounds (Ji, 2006).

Co-Crystal Design

This compound derivatives have been used in the design of cocrystals, exploring the hydrogen bonding and interaction mechanisms with various carboxylic acids. These studies contribute to the understanding of supramolecular chemistry and crystal engineering (Rajam et al., 2018).

将来の方向性

The future directions for “4,6-Dimethylpyrimidine-2-carboxamide” could involve further exploration of its potential bioactivity . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

特性

IUPAC Name |

4,6-dimethylpyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-4-3-5(2)10-7(9-4)6(8)11/h3H,1-2H3,(H2,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSYNOBFTDVBDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879111 | |

| Record name | 2-Pyrimidinecarboxamide, 4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73937-25-4 | |

| Record name | 2-Pyrimidinecarboxamide, 4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1,1-Dimethylethyl)dimethylsilyl]-1H-1,2,4-triazole](/img/structure/B3281617.png)

![2-(methylthio)-3H-imidazo[4,5-c]pyridine](/img/structure/B3281682.png)